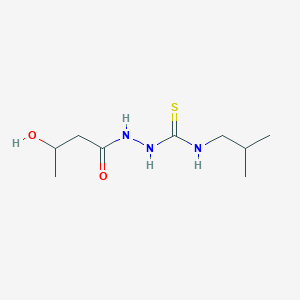
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DDQ is a yellow crystalline powder that is soluble in organic solvents and is commonly used as an oxidizing agent in organic chemistry.
Mechanism of Action
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone works as an oxidizing agent by accepting electrons from the substrate and transferring them to a co-oxidant. The mechanism of action involves the formation of a radical cation intermediate, which undergoes further oxidation to form the desired product. The reaction is highly selective and can be controlled by adjusting the reaction conditions.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi. However, the effects of 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone on human health are not well understood, and further research is needed to fully understand its potential risks and benefits.
Advantages and Limitations for Lab Experiments
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a highly efficient oxidizing agent that can be used in a wide range of organic chemistry reactions. It is relatively stable and easy to handle, making it a popular choice for laboratory experiments. However, 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is also highly reactive and can be dangerous if not handled properly. It is important to follow proper safety protocols when working with 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone to avoid potential hazards.
Future Directions
There are several future directions for research on 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods for 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone that are more efficient and environmentally friendly. Another area of research is the application of 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in the synthesis of new pharmaceuticals and natural products. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential use in medical applications.
Conclusion:
In conclusion, 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a highly versatile chemical compound that has numerous potential applications in organic chemistry, drug discovery, and material science. Its unique properties and mechanism of action make it a valuable tool for laboratory experiments and research. However, further studies are needed to fully understand the potential risks and benefits of 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its applications in medical research.
Scientific Research Applications
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is commonly used as an oxidizing agent in organic chemistry reactions, particularly for the oxidation of alcohols and aldehydes. 4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been studied for its potential use in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-15-6-12-11(10-4-3-9(18)5-13(10)19)7-17(21)20-14(12)8-16(15)23-2/h3-6,8,11H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJVMSNGLVIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120505.png)


![N-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120518.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4120532.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120545.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea](/img/structure/B4120553.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4120559.png)

![6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B4120583.png)

![methyl 4,5-dimethoxy-2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4120610.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120611.png)